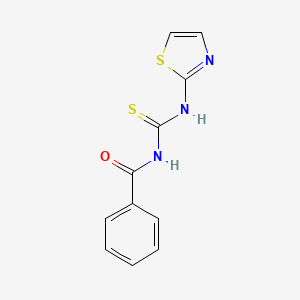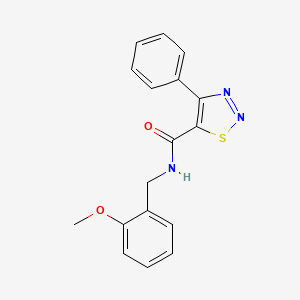![molecular formula C18H16Cl2N2O2S2 B15107033 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学的研究の応用
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its antiviral, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide apart is its unique thieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic systems, making it a valuable compound for research and development.
特性
分子式 |
C18H16Cl2N2O2S2 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c19-13-3-1-12(2-4-13)9-25-18-21-16-10-26(23,24)11-17(16)22(18)15-7-5-14(20)6-8-15/h1-8,16-17H,9-11H2 |
InChIキー |
AZBQINHTUGCKKG-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B15106967.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B15106968.png)


![3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide](/img/structure/B15106994.png)
![3-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B15106998.png)
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15107007.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107014.png)
![5-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15107020.png)

![[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B15107037.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15107039.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15107046.png)
